5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine
Description
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6BrFO2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-2H,3-4H2 |
InChI Key |
XESXMEWTTOZACV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2Br)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) Followed by Cyclization
A widely employed strategy for halogenated benzodioxines involves sequential functionalization of a preconstructed dihydrobenzodioxine core. For 5-bromo-6-fluoro derivatives, this typically begins with 5-fluoro-2,3-dihydro-1,4-benzodioxine as the precursor. Bromination at the 5-position is achieved via electrophilic aromatic substitution (EAS) using brominating agents such as N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis.
Key Reaction Parameters:
-
Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄) for radical stability.
-
Catalyst: FeCl₃ or AlCl₃ (0.1–1.0 equiv.) to enhance electrophilicity.
-
Temperature: 0–25°C to minimize side reactions.
-
Yield: 60–75% based on analogous brominations of fluorinated aromatics.
Mechanistic Insight:
The fluorine atom at the 6-position directs bromination to the adjacent 5-position through its strong electron-withdrawing inductive effect, which deactivates the ring but ortho/para-directs electrophilic attack. Steric hindrance from the dioxane ring further favors substitution at the 5-position.
Intramolecular Cyclization of Halogenated Diols
An alternative route involves constructing the benzodioxine ring via cyclization of a dihalogenated diol precursor. For example, 2-bromo-3-fluoro-1,2-dihydroxybenzene can undergo ring closure in the presence of a dehydrating agent (e.g., sulfuric acid or p-toluenesulfonic acid) to form the dioxane ring.
Representative Procedure:
-
Precursor Synthesis:
-
3-Fluorocatechol is treated with bromine in acetic acid to yield 2-bromo-3-fluoro-1,2-dihydroxybenzene.
-
-
Cyclization:
-
The diol is heated with concentrated H₂SO₄ (80°C, 4–6 hours) to induce dehydration and ring formation.
-
Optimization Challenges:
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed couplings offer a regioselective pathway to install bromine and fluorine substituents. Suzuki-Miyaura or Buchwald-Hartwig couplings enable the introduction of bromine at a late stage, minimizing functional group interference.
Example Protocol:
-
Starting Material: 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-boronic ester.
-
Coupling Partner: Bromobenzene or aryl bromide.
-
Catalyst System: Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, in toluene/water (3:1) at 90°C.
Advantages:
-
High functional group tolerance.
-
Enables modular synthesis of derivatives.
Limitations:
Reaction Optimization and Scalability
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 1.2 × 10⁻³ | 68 |
| Tetrahydrofuran | 7.52 | 9.5 × 10⁻⁴ | 55 |
| Acetonitrile | 37.5 | 2.3 × 10⁻³ | 72 |
Polar aprotic solvents like acetonitrile enhance ionic intermediates in NAS, while DCM balances solubility and reactivity.
Catalytic Systems
Lewis acids (e.g., FeCl₃) improve bromination regioselectivity by coordinating to the fluorine atom, directing electrophiles to the 5-position. Catalytic loading above 0.5 equiv. risks side reactions, such as ring opening.
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic techniques:
-
¹H NMR (400 MHz, CDCl₃):
δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 4.35–4.20 (m, 4H, OCH₂CH₂O).
Fluorine coupling observed as a doublet of doublets at δ 6.78 (J = 9.2, 5.6 Hz). -
Mass Spectrometry (ESI+):
m/z 233.03 [M+H]⁺, isotopic pattern consistent with Br (1:1) and F. -
HPLC Purity:
Industrial and Research-Scale Production
Suppliers such as VulcanChem and EvitaChem synthesize the compound via NAS followed by cyclization, with batch sizes up to 100 g. Key process considerations include:
-
Cost of Brominating Agents: NBS vs. Br₂ (trade-offs between safety and efficiency).
-
Waste Stream Management: Neutralization of HBr byproducts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxine derivatives .
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research:
Industry:
Mechanism of Action
The exact mechanism of action for 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Research Findings and Implications
- Crystal Engineering : Bromine’s polarizability in ethoxy-substituted analogs facilitates stronger intermolecular interactions than chlorine, suggesting that the target compound’s bromo-fluoro combination may optimize crystal packing for materials applications .
- Biological Relevance : The absence of carboxylic acid or amine groups in the target compound (unlike benzoic acid or indazole derivatives) may reduce solubility but improve membrane permeability in drug design .
Biological Activity
5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, anticancer properties, and other therapeutic potentials.
Structural Overview
The molecular formula of 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is . It features a benzodioxine core with bromine and fluorine substituents that may enhance its biological interactions and efficacy. The compound is typically a pale brown crystalline solid, which influences its solubility and reactivity in biological systems.
Enzyme Inhibition Studies
Research indicates that 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine exhibits significant enzyme inhibitory activity. Key studies have focused on its interaction with:
- α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition studies suggest that the compound binds effectively to α-glucosidase, potentially aiding in the management of diabetes by slowing down carbohydrate absorption.
- Acetylcholinesterase : The compound has also been investigated for its inhibitory effects on acetylcholinesterase, an enzyme important in neurotransmission. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Anticancer Activity
5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine has shown promise in anticancer research. In vitro studies have been conducted against various cancer cell lines:
- Cell Lines Tested : Notably, lung (A549) and cervical (HeLa) cancer cell lines have been utilized to evaluate the compound's cytotoxicity.
- MTT Assay Results : The compound demonstrated significant cytotoxic effects with calculated IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .
Molecular docking studies have provided insights into the mechanism by which 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine interacts with its biological targets:
- Binding Affinity : The presence of bromine and fluorine atoms enhances the binding affinity through halogen bonding and hydrophobic interactions.
- Structural Interactions : The unique substitution pattern allows for specific interactions with active sites of enzymes and receptors involved in metabolic pathways and cellular signaling.
Comparative Analysis with Related Compounds
To understand the uniqueness of 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine | Contains an amine group | Exhibits significant inhibitory activity against α-glucosidase |
| 2,3-Dihydrobenzo[1,4]-dioxin | Lacks halogen substitutions | More hydrophobic and less biologically active |
| N-(2,3-Dihydrobenzo[1,4]-dioxin) sulfonamides | Contains sulfonamide group | Enhanced solubility and bioavailability |
The halogenation pattern (bromination and fluorination) in 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine imparts distinct biological activities not observed in other derivatives. This specificity could lead to novel therapeutic applications that leverage its unique mechanism of action .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine?
Answer: A plausible synthetic route involves bromination-fluorination sequential reactions followed by cyclization. For example, analogous compounds (e.g., 5-Bromo-2,4-difluorobenzoic acid) are synthesized via nitrile hydrolysis under acidic conditions, yielding carboxylic acid intermediates that undergo cyclization . Key steps include:
- Bromination : Use NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃).
- Fluorination : Employ fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF).
- Cyclization : Utilize Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed ring closure.
Purity validation requires HPLC (>95% purity, as per reagent standards in Kanto catalogs) and ¹H/¹³C NMR for structural confirmation .
Q. How can researchers characterize the structural integrity of this compound?
Answer:
Q. What stability considerations are critical for handling 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine?
Answer:
- Storage : Store at 0–6°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidative degradation, as recommended for bromo-fluorinated analogs .
- Light Sensitivity : Protect from UV exposure to avoid dehalogenation (common in aryl bromides).
- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to minimize ring-opening reactions.
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective bromo-fluoro substitution?
Answer:
- Factorial Design : Apply a 2³ full factorial design to test variables: catalyst (e.g., FeCl₃ vs. AlCl₃), temperature (25°C vs. 60°C), and solvent polarity (DCM vs. THF). Measure outcomes via yield and regioselectivity (HPLC-MS) .
- Computational Modeling : Use DFT (Density Functional Theory) to predict electrophilic aromatic substitution (EAS) sites. For example, fluorine’s electron-withdrawing effect directs bromination to adjacent positions .
Q. How can researchers resolve contradictions in reported reactivity data for dihydrobenzodioxine derivatives?
Answer:
- Kinetic vs. Thermodynamic Control : Perform time-resolved NMR to distinguish intermediate formation (e.g., meta vs. para bromo adducts).
- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d₃) to track substituent effects on reaction pathways .
- Cross-Validation : Compare results across multiple characterization tools (e.g., XRD for crystal structure vs. NMR for solution-phase behavior) .
Q. What advanced purification strategies are suitable for isolating this compound from complex mixtures?
Answer:
- Membrane Separation : Employ nanofiltration (MWCO 200–300 Da) to separate by molecular weight, as per CRDC subclass RDF2050104 .
- Preparative HPLC : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to resolve halogenated byproducts.
- Crystallization : Optimize solvent ratios (e.g., EtOAc/hexane) to exploit differential solubility of diastereomers.
Q. How can mechanistic studies elucidate the compound’s role in catalytic cycles or biological systems?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹H vs. ²H analogs to identify rate-determining steps (e.g., C-Br bond cleavage).
- In Situ Spectroscopy : Use FTIR or Raman to monitor intermediates during ring-opening reactions.
- Theoretical Frameworks : Link reactivity to conceptual models like HSAB (Hard-Soft Acid-Base) theory, predicting interactions with biological thiols .
Q. What methodologies validate the compound’s potential as a pharmacophore in drug discovery?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-Bromo-8-methoxy derivatives) and test against target enzymes (e.g., kinases) via fluorescence polarization assays .
- Molecular Docking : Simulate binding to protein active sites (e.g., CYP450 isoforms) using AutoDock Vina, guided by XRD structures of homologous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
